Physicochemical Profiling and Applied Methodologies of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride
Physicochemical Profiling and Applied Methodologies of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Hydrochloride
Executive Summary
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride (often studied as the free base, PyHz) is a highly versatile heterocyclic compound. Characterized by an electron-rich pyrazole core and a reactive carbohydrazide moiety, this molecule bridges the gap between materials science and medicinal chemistry. In industrial applications, it functions as an exceptionally efficient mixed-type corrosion inhibitor for steel in highly acidic environments[1]. In drug development, its terminal primary amine acts as a critical nucleophilic building block for synthesizing Schiff base derivatives, which exhibit potent antimicrobial, antifungal, and kinase-inhibitory activities[1].
This technical guide dissects the physicochemical properties of PyHz·HCl, explains the mechanistic causality behind its applications, and provides self-validating experimental protocols for both materials protection and pharmacophore synthesis.
Physicochemical and Structural Profiling
The structural topology of PyHz·HCl dictates its chemical behavior. The pyrazole ring, substituted with methyl groups at the 1- and 5-positions, benefits from inductive (+I) electron donation. This increases the electron density of the π -system, enhancing its ability to coordinate with vacant d-orbitals of transition metals[2]. Simultaneously, the carbohydrazide side chain (-C(=O)NHNH₂) provides multiple heteroatoms (O, N) with lone pairs, serving as both a strong hydrogen-bond acceptor/donor and a potent nucleophile[3].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 1,5-dimethylpyrazole-3-carbohydrazide;hydrochloride |
| CAS Number | 1268991-90-7 (HCl salt) / 94447-28-6 (Free base) |
| Molecular Formula | C₆H₁₁ClN₄O |
| Molecular Weight | 190.63 g/mol |
| Physical State | Solid |
| Canonical SMILES | CC1=CC(C(=O)NN)=NN1C.Cl |
| Hazard Profile | H302 (Harmful if swallowed), H332 (Harmful if inhaled) |
Data compiled from verified chemical supplier databases[4].
Core Application I: Advanced Corrosion Inhibition
Mechanistic Causality
In highly acidic media (e.g., 1M HCl), mild steel undergoes rapid anodic dissolution. PyHz acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions[3].
The causality of this inhibition lies in a two-step adsorption process:
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Physisorption: In acidic solutions, the nitrogen atoms of the carbohydrazide moiety become protonated. These cationic species are electrostatically attracted to the chloride ions ( Cl− ) that pre-adsorb onto the positively charged iron surface[3].
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Chemisorption: As the molecule approaches the surface, the neutral species donate unshared electron pairs (from O and N atoms) and π -electrons from the pyrazole ring into the vacant 3d-orbitals of the iron surface, forming a stable, protective coordinate monolayer[2]. This adsorption strictly follows the Langmuir isotherm model[2].
Mechanistic pathway of PyHz adsorption and corrosion inhibition on mild steel surfaces.
Table 2: Corrosion Inhibition Performance (Mild Steel in 1M HCl)
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |
| 1.0×10−5 | ~ 75.0 | Langmuir | Mixed-type |
| 1.0×10−4 | ~ 85.0 | Langmuir | Mixed-type |
| 1.0×10−3 | 96.0 | Langmuir | Mixed-type |
Quantitative efficiency data demonstrates peak performance at 1 mM[1].
Protocol 1: Electrochemical Validation of Corrosion Inhibition
Objective: Quantify the protective efficacy of PyHz using self-validating electrochemical metrics.
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Substrate Preparation: Polish mild steel coupons using SiC paper (up to 1200 grit), degrease with acetone, and dry.
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Causality: A uniform, standardized surface roughness ensures reproducible adsorption kinetics and eliminates localized galvanic cells caused by surface defects.
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Electrolyte Formulation: Prepare a baseline 1M HCl solution. Aliquot and dope with PyHz to achieve concentrations of 10−5 M, 10−4 M, and 10−3 M.
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Open Circuit Potential (OCP) Stabilization: Immerse the working electrode in the electrolyte for 30 minutes without applied current.
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Causality: This allows the solid-liquid interface to reach thermodynamic equilibrium, ensuring the protective monolayer is fully formed prior to electrical perturbation.
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Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz to 10 mHz.
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Causality: High frequencies probe the uncompensated solution resistance ( Rs ), while low frequencies accurately isolate the charge transfer resistance ( Rct ), which correlates directly to the thickness and density of the PyHz monolayer.
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Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
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Self-Validation Checkpoint: Calculate the inhibition efficiency independently from both EIS (using Rct ) and PDP (using corrosion current density, icorr ). The system is validated if the efficiency calculated from EIS matches the PDP efficiency within a ±2% margin. A larger discrepancy indicates non-uniform localized corrosion (pitting) rather than the assumed uniform monolayer protection.
Core Application II: Pharmacophore & Schiff Base Synthesis
In medicinal chemistry, PyHz·HCl is utilized to synthesize N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives[1]. These Schiff bases are critical intermediates for discovering novel antimicrobial agents and p38 kinase inhibitors[1].
Mechanistic Causality
The synthesis relies on a condensation reaction between the primary amine of the carbohydrazide and an electrophilic aromatic aldehyde[5]. Because the starting material is a hydrochloride salt, the primary amine is protonated ( NH3+ ) and lacks nucleophilicity. The addition of a mild base liberates the free amine, allowing its lone pair to attack the carbonyl carbon of the aldehyde. Subsequent dehydration (loss of H2O ) under reflux conditions yields the stable C=N imine linkage[5].
Step-by-step synthetic workflow for generating Schiff base derivatives from PyHz hydrochloride.
Protocol 2: Synthesis of N'-[(aryl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Objective: Generate high-purity Schiff base libraries for biological screening.
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Free Base Liberation: Suspend 1.0 equivalent of PyHz·HCl in absolute ethanol. Add 1.05 equivalents of anhydrous sodium acetate ( NaOAc ) and stir at room temperature for 15 minutes.
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Causality: NaOAc acts as a mild base to neutralize the HCl salt, liberating the free carbohydrazide without causing unwanted side reactions or degradation of the pyrazole ring.
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Electrophile Addition: Add 1.05 equivalents of the desired functionalized aromatic aldehyde (e.g., 4-methoxybenzaldehyde) to the reaction mixture.
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Condensation (Reflux): Heat the mixture to reflux (approx. 78°C) for 2 to 5 hours[5].
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Causality: Refluxing provides the necessary activation energy to drive the nucleophilic addition-elimination mechanism forward, while the use of absolute ethanol prevents the hydrolysis of the newly formed imine bond.
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Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice. Filter the resulting solid precipitate under a vacuum and wash it with cold aqueous ethanol.
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Self-Validation Checkpoint: Perform Fourier-Transform Infrared (FT-IR) spectroscopy on the dried product. The protocol is validated if the primary NH2 stretching bands (typically visible at ~3300-3400 cm −1 in the starting material) have completely disappeared, and a new, sharp C=N imine stretch has appeared at approximately 1600-1650 cm −1 .
References
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ResearchGate - Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[1] URL:[Link]
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ACS Publications (Langmuir) - Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors.[2] URL:[Link]
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Scribd - Synthesis of A Novel Pyrazole Heterocyclic Derivative.[5] URL:[Link]
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Asian Journal of Chemistry - A Comprehensive Review on Pyrazole Derivatives as Inhibitors for Iron Protection in Acidic Media.[3] URL:[Link]
